molecular formula C5H4BrNO2S B12941350 4-Bromothiazol-2-yl acetate

4-Bromothiazol-2-yl acetate

Cat. No.: B12941350
M. Wt: 222.06 g/mol
InChI Key: QWVJSVYLOLNVHD-UHFFFAOYSA-N
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Description

4-Bromothiazol-2-yl acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromothiazol-2-yl acetate typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromothiazol-2-yl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted thiazoles.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

4-Bromothiazol-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromothiazol-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromothiazole-2-carboxylic acid
  • 4-Bromothiazole-2-amine
  • 4-Bromothiazole-2-carboxaldehyde

Uniqueness

4-Bromothiazol-2-yl acetate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it can undergo specific substitution reactions that make it valuable in the synthesis of diverse chemical entities .

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

(4-bromo-1,3-thiazol-2-yl) acetate

InChI

InChI=1S/C5H4BrNO2S/c1-3(8)9-5-7-4(6)2-10-5/h2H,1H3

InChI Key

QWVJSVYLOLNVHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC(=CS1)Br

Origin of Product

United States

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